Cas no 2034422-95-0 (N-{3-(furan-3-yl)pyrazin-2-ylmethyl}-4-phenyloxane-4-carboxamide)

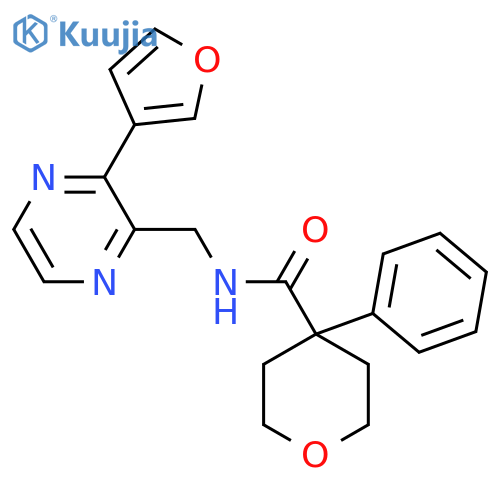

2034422-95-0 structure

商品名:N-{3-(furan-3-yl)pyrazin-2-ylmethyl}-4-phenyloxane-4-carboxamide

N-{3-(furan-3-yl)pyrazin-2-ylmethyl}-4-phenyloxane-4-carboxamide 化学的及び物理的性質

名前と識別子

-

- N-{3-(furan-3-yl)pyrazin-2-ylmethyl}-4-phenyloxane-4-carboxamide

- 2034422-95-0

- N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]-4-phenyloxane-4-carboxamide

- N-{[3-(furan-3-yl)pyrazin-2-yl]methyl}-4-phenyloxane-4-carboxamide

- F6574-0098

- N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide

- AKOS032469785

-

- インチ: 1S/C21H21N3O3/c25-20(21(7-12-26-13-8-21)17-4-2-1-3-5-17)24-14-18-19(23-10-9-22-18)16-6-11-27-15-16/h1-6,9-11,15H,7-8,12-14H2,(H,24,25)

- InChIKey: IDLLNWRYGAHKCN-UHFFFAOYSA-N

- ほほえんだ: O1CCC(C(NCC2C(C3=COC=C3)=NC=CN=2)=O)(C2C=CC=CC=2)CC1

計算された属性

- せいみつぶんしりょう: 363.15829154g/mol

- どういたいしつりょう: 363.15829154g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 27

- 回転可能化学結合数: 5

- 複雑さ: 489

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.4

- トポロジー分子極性表面積: 77.2Ų

N-{3-(furan-3-yl)pyrazin-2-ylmethyl}-4-phenyloxane-4-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F6574-0098-3mg |

N-{[3-(furan-3-yl)pyrazin-2-yl]methyl}-4-phenyloxane-4-carboxamide |

2034422-95-0 | 3mg |

$63.0 | 2023-09-07 | ||

| Life Chemicals | F6574-0098-4mg |

N-{[3-(furan-3-yl)pyrazin-2-yl]methyl}-4-phenyloxane-4-carboxamide |

2034422-95-0 | 4mg |

$66.0 | 2023-09-07 | ||

| Life Chemicals | F6574-0098-5μmol |

N-{[3-(furan-3-yl)pyrazin-2-yl]methyl}-4-phenyloxane-4-carboxamide |

2034422-95-0 | 5μmol |

$63.0 | 2023-09-07 | ||

| Life Chemicals | F6574-0098-1mg |

N-{[3-(furan-3-yl)pyrazin-2-yl]methyl}-4-phenyloxane-4-carboxamide |

2034422-95-0 | 1mg |

$54.0 | 2023-09-07 | ||

| Life Chemicals | F6574-0098-5mg |

N-{[3-(furan-3-yl)pyrazin-2-yl]methyl}-4-phenyloxane-4-carboxamide |

2034422-95-0 | 5mg |

$69.0 | 2023-09-07 | ||

| Life Chemicals | F6574-0098-15mg |

N-{[3-(furan-3-yl)pyrazin-2-yl]methyl}-4-phenyloxane-4-carboxamide |

2034422-95-0 | 15mg |

$89.0 | 2023-09-07 | ||

| Life Chemicals | F6574-0098-40mg |

N-{[3-(furan-3-yl)pyrazin-2-yl]methyl}-4-phenyloxane-4-carboxamide |

2034422-95-0 | 40mg |

$140.0 | 2023-09-07 | ||

| Life Chemicals | F6574-0098-30mg |

N-{[3-(furan-3-yl)pyrazin-2-yl]methyl}-4-phenyloxane-4-carboxamide |

2034422-95-0 | 30mg |

$119.0 | 2023-09-07 | ||

| Life Chemicals | F6574-0098-75mg |

N-{[3-(furan-3-yl)pyrazin-2-yl]methyl}-4-phenyloxane-4-carboxamide |

2034422-95-0 | 75mg |

$208.0 | 2023-09-07 | ||

| Life Chemicals | F6574-0098-20μmol |

N-{[3-(furan-3-yl)pyrazin-2-yl]methyl}-4-phenyloxane-4-carboxamide |

2034422-95-0 | 20μmol |

$79.0 | 2023-09-07 |

N-{3-(furan-3-yl)pyrazin-2-ylmethyl}-4-phenyloxane-4-carboxamide 関連文献

-

1. Structures of self-assembled n-alkanethiols on gold by reflection high-energy electron diffraction†Mithun Ghosh,Ding-Shyue Yang Phys. Chem. Chem. Phys., 2020,22, 17325-17335

-

Fumihiko Ohno,Takayuki Kawashima,Renji Okazaki Chem. Commun., 2001, 463-464

-

Oriana Esposito,Alexandra K. de K. Lewis,Peter B. Hitchcock,Stephen Caddick,F. Geoffrey N. Cloke Chem. Commun., 2007, 1157-1159

2034422-95-0 (N-{3-(furan-3-yl)pyrazin-2-ylmethyl}-4-phenyloxane-4-carboxamide) 関連製品

- 2229174-43-8((3-bromo-2-hydroxyphenyl)methanesulfonamide)

- 7668-87-3(N-(3,4,5-Trimethoxyphenylacetyl)homoveratrylamine)

- 1995755-36-6(3-1-(propan-2-yl)-1H-pyrazol-5-yl-1,2-oxazole-5-carboxylic acid)

- 2227651-43-4(rac-(1R,3R)-3-(3-fluoro-4-methylphenyl)-2,2-dimethylcyclopropylmethanamine)

- 307496-40-8(Bicyclo[2.2.1]hept-2-ene,5,5'-[1,4-phenylenebis[(dimethylsilylene)-2,1-ethanediyl]]bis-)

- 2034527-87-0(4-1-(2-methoxyphenyl)cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione)

- 2228664-74-0(tert-butyl N-2-(2-amino-3-hydroxy-2-methylpropyl)-5-chlorophenylcarbamate)

- 394227-98-6(N-5-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-2,5-dichlorothiophene-3-carboxamide)

- 2229343-04-6(4-(but-3-yn-2-yl)-5-methyl-1,2-oxazole)

- 1214349-99-1(2-Chloro-5-fluoro-3-(3-fluorophenyl)pyridine)

推奨される供給者

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量